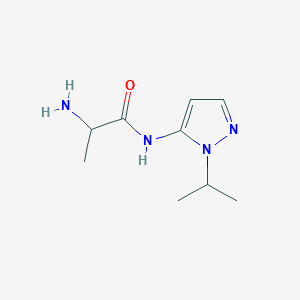

2-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide

描述

属性

分子式 |

C9H16N4O |

|---|---|

分子量 |

196.25 g/mol |

IUPAC 名称 |

2-amino-N-(2-propan-2-ylpyrazol-3-yl)propanamide |

InChI |

InChI=1S/C9H16N4O/c1-6(2)13-8(4-5-11-13)12-9(14)7(3)10/h4-7H,10H2,1-3H3,(H,12,14) |

InChI 键 |

CLZQKCQYFBLECB-UHFFFAOYSA-N |

规范 SMILES |

CC(C)N1C(=CC=N1)NC(=O)C(C)N |

产品来源 |

United States |

准备方法

Seeding-Induced Crystallization

Post-reaction, the crude product is precipitated by adding water to the NMP solution. Seeding with Form I crystals at 40–46°C ensures the formation of the thermodynamically stable polymorph. This step achieves ≥95% purity after two washes with 1:2 NMP-water and subsequent drying under vacuum.

Solvent Recrystallization

For higher purity (≥99%), recrystallization from n-heptane/methyl tert-butyl ether (MTBE) (3:1 v/v) at 45–55°C yields Form II crystals. This polymorph exhibits superior stability under accelerated aging conditions (40°C/75% RH for 6 months).

Table 2: Crystallization Outcomes by Solvent System

| Solvent System | Polymorph | Purity (%) | Yield (%) |

|---|---|---|---|

| Water/NMP | Form I | 95 | 85 |

| n-Heptane/MTBE | Form II | 99 | 78 |

Analytical Characterization

Structural Confirmation via NMR

¹H NMR (400 MHz, DMSO-d₆) reveals characteristic signals:

-

Pyrazole protons: δ 7.82 (s, 1H, H-4), 6.12 (s, 1H, H-3)

-

Isopropyl group: δ 1.42 (d, J = 6.8 Hz, 6H)

-

Amide NH: δ 8.24 (s, 1H), 2.98 (q, J = 6.4 Hz, 1H, CH)

¹³C NMR confirms the carbonyl carbon at δ 172.5 ppm and the quaternary pyrazole carbon at δ 148.7 ppm.

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 4.2 minutes, correlating to ≥98% purity. UV detection at 210 nm ensures sensitivity to both aromatic and amide functionalities.

Industrial-Scale Production Considerations

化学反应分析

反应类型

2-氨基-N-(1-异丙基-1H-吡唑-5-基)丙酰胺会经历各种类型的化学反应,包括:

氧化: 该化合物可以氧化成相应的氧化物。

还原: 还原反应可以将其转化为不同的还原形式。

常用的试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 各种卤化剂和亲核试剂用于取代反应

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成吡唑氧化物,而取代反应可以生成具有不同官能团的各种衍生物 .

科学研究应用

2-氨基-N-(1-异丙基-1H-吡唑-5-基)丙酰胺在科学研究中有多种应用:

化学: 它被用作合成更复杂杂环化合物的构建单元。

生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。

医学: 正在进行研究以探索其作为各种疾病的治疗剂的潜力。

工业: 它被用于开发新材料以及作为某些工业过程中的催化剂 .

作用机制

2-氨基-N-(1-异丙基-1H-吡唑-5-基)丙酰胺的作用机制涉及其与特定分子靶标的相互作用。吡唑环可以与酶和受体相互作用,调节其活性。 这种相互作用可以导致各种生物学效应,例如抑制酶活性或调节受体信号通路 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide with key analogs, including the chloro-substituted derivative and other pyrazole-containing compounds:

Key Observations:

Sulfonyl chloride and imidamide groups in other analogs (e.g., Entry 3–4) introduce electrophilic reactivity, making them suitable for further derivatization .

Molecular Weight and Polarity: The chloro-substituted derivative (Entry 2) has a higher molecular weight (215.68 vs. 195.25) due to chlorine’s atomic mass. However, the amino variant’s lower molecular weight and polar -NH₂ group may favor better pharmacokinetic profiles.

生物活性

2-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anti-inflammatory research. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.

Chemical Structure

The compound features a pyrazole ring, which is known for its diverse biological properties. The presence of an isopropyl group and an amino group enhances its pharmacological potential. The structural formula can be represented as follows:

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives of pyrazole have shown efficacy against various viruses, including herpes simplex virus (HSV) and respiratory syncytial virus (RSV).

- Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication through interference with essential viral enzymes. For example, some pyrazole derivatives act as inhibitors of IMP dehydrogenase, a key enzyme in nucleotide biosynthesis critical for viral replication .

Anti-inflammatory Activity

In addition to its antiviral properties, this compound has been studied for its anti-inflammatory effects. Research indicates that compounds with similar structures can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

- Case Study : A study demonstrated that certain pyrazole derivatives significantly decreased the levels of pro-inflammatory cytokines in animal models, suggesting their potential use in treating inflammatory diseases .

In Vitro Studies

In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

| MCF-7 | 18 |

In Vivo Studies

Animal studies have confirmed the anti-inflammatory and antiviral properties of related compounds. For example, administration of pyrazole derivatives resulted in reduced viral load in infected subjects and significant improvement in inflammation markers.

常见问题

Q. Optimization Tips :

- Maintain anhydrous conditions to avoid hydrolysis.

- Use stoichiometric excess (1.2 equiv) of the pyrazole nucleophile to drive the reaction to completion.

Basic: Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Detect amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]+: 215.68) and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in X-ray crystallography data during structural elucidation?

Q. Methodological Answer :

- Software Tools : Use SHELX for refinement, especially for handling twinned data or high-resolution structures. SHELXL is robust for small-molecule refinement, while SHELXD aids in phase solving for ambiguous datasets .

- Data Validation : Cross-check with PLATON to detect missed symmetry or solvent molecules.

- Example Workflow :

Advanced: What strategies are effective for analyzing the compound’s metabolic stability in vitro?

Q. Methodological Answer :

- Hepatocyte Incubation : Incubate with liver microsomes (e.g., human CYP450 enzymes) at 37°C. Monitor degradation via LC-MS/MS over 0–120 minutes .

- Metabolite Identification : Use high-resolution MS (HRMS) to detect hydroxylated or deaminated metabolites.

- Key Parameters :

- Half-life (t½) : Calculate using first-order kinetics.

- Intrinsic Clearance (CLint) : Derive from in vitro data to predict hepatic extraction .

Advanced: How to design structure-activity relationship (SAR) studies to explore pharmacological potential?

Q. Methodological Answer :

- Core Modifications :

- Vary the pyrazole substituents (e.g., replace isopropyl with cyclopropyl) to assess steric effects.

- Modify the propanamide backbone (e.g., introduce methyl groups) to alter rigidity .

- Biological Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay).

- Cellular Uptake : Measure intracellular concentration via LC-MS in cell lines (e.g., HEK293) .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。